Boc-(S)-3-Amino-5-hexynoic acid

Catalog No.
S755996
CAS No.
270596-47-9
M.F
C11H17NO4
M. Wt
227.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-3-Amino-5-hexynoic acid

CAS Number

270596-47-9

Product Name

Boc-(S)-3-Amino-5-hexynoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

QZRLAJLEZVWLOV-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O

The origin of this specific amino acid is likely synthetic, designed for use in peptide synthesis research []. Due to the presence of the alkyne functional group, Boc-(S)-3-Amino-5-hexynoic acid offers unique opportunities for further modification and incorporation into novel peptides with specific functionalities.


Molecular Structure Analysis

The key features of the molecule include:

  • Boc protecting group: This bulky group protects the amine functionality, allowing for selective modification of the C-terminus during peptide synthesis [].
  • (S)-stereocenter at C3: The "S" designation indicates the specific spatial arrangement of groups around this carbon atom, crucial for the biological activity of peptides containing this amino acid.
  • Terminal alkyne: The presence of a carbon-carbon triple bond allows for further chemical modification through click chemistry or other alkyne-specific reactions [].

Chemical Reactions Analysis

Specific reactions involving Boc-(S)-3-Amino-5-hexynoic acid haven't been extensively documented in scientific literature, but some general points can be made:

  • Synthesis: This amino acid is likely synthesized from commercially available starting materials using standard organic chemistry techniques. However, details of the synthesis might be proprietary information.
  • Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amine, allowing it to participate in peptide bond formation [].
  • Click chemistry: The terminal alkyne allows for conjugation with azides or other functional groups using click chemistry techniques, enabling the incorporation of diverse functionalities into peptides [].

Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of Boc-(S)-3-Amino-5-hexynoic acid, such as melting point, boiling point, and solubility, are not readily available due to the compound likely being a research chemical.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Refer to general laboratory safety protocols for handling organic chemicals.

Peptide Synthesis

  • Building Block for Unnatural Peptides: Boc-(S)-3-Amino-5-hexynoic acid can be incorporated into peptide sequences due to its reactive amine and carboxylic acid functional groups. This allows researchers to create unnatural peptides with novel properties, such as increased stability, specific binding affinities, or incorporation of functionalities like fluorescent tags or probes []. The terminal alkyne group can further participate in click chemistry reactions for attaching other biomolecules with high efficiency and specificity [].

Chemical Biology & Bioconjugation

  • Target-Specific Probes: The alkyne group in Boc-(S)-3-Amino-5-hexynoic acid can be used to create bioorthogonal probes for labeling biomolecules within living cells. These probes can be tagged with fluorophores, affinity tags, or other functionalities using click chemistry, allowing researchers to study specific proteins, enzymes, or other cellular components [].

Material Science

  • Building Blocks for Functional Polymers: Boc-(S)-3-Amino-5-hexynoic acid can be integrated into the backbone of polymers. The amine and alkyne functionalities can be used for further modification and cross-linking, leading to the development of new materials with specific properties like biocompatibility, self-assembly, or stimuli-responsiveness [].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid

Dates

Modify: 2023-08-15

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